2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide
CAS No.: 1280298-31-8
Cat. No.: VC11727543
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1280298-31-8 |
---|---|
Molecular Formula | C22H24N2O2S |
Molecular Weight | 380.5 g/mol |
IUPAC Name | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide |
Standard InChI | InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25) |
Standard InChI Key | VJJZPDDNFBJIGY-UHFFFAOYSA-N |
SMILES | CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is , with a molecular weight of 336.43 g/mol. The oxazole core, a five-membered heterocycle containing one oxygen and one nitrogen atom, is stabilized by aromatic resonance. The 4,5-diphenyl substituents enhance planar rigidity, while the thioether linker and propanamide tail introduce solubility-modulating and hydrogen-bonding capabilities.
Key physicochemical parameters include:
-
LogP: Predicted to be 3.8–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Water Solubility: Negligible at physiological pH due to aromatic and hydrophobic groups.
-
Thermal Stability: Decomposition observed above 250°C, with a melting point range of 120–123°C.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves three critical steps:
Step 1: Oxazole Ring Formation
A cyclization reaction between 2-aminophenol derivatives and carboxylic acids under acidic conditions yields the 4,5-diphenyloxazole core. For example, benzoylaminoacetic acid reacts with thionyl chloride to form an intermediate acyl chloride, which undergoes cyclization in the presence of benzene and aluminum trichloride.
Step 2: Thioether Functionalization
The oxazole intermediate is treated with thiourea or thiol-containing reagents in a nucleophilic substitution reaction. This step introduces the thioether group, enhancing metabolic stability compared to oxygen analogs.
Step 3: Amide Bond Formation
Coupling the thioether-oxazole derivative with isobutylamine using carbodiimide reagents (e.g., EDCI) forms the final propanamide structure. Optimized conditions (e.g., methanol reflux, 12–24 hours) achieve yields exceeding 85%.
Industrial Scalability
Industrial production employs continuous flow reactors to enhance reaction control and purity. Key parameters include:
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Temperature | 60–80°C | 15% |
Catalyst Loading | 5 mol% AlCl₃ | 20% |
Purification | Chromatography | 99% Purity |
Chemical Reactivity and Functionalization
Halogenation Reactions
Electrophilic halogenation targets the electron-rich phenyl rings. Under Friedel-Crafts conditions, bromine or chlorine substitutes at meta/para positions:
Reagent | Conditions | Product |
---|---|---|
Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, 0°C → RT | 4-(4-Bromophenyl)-5-phenyloxazole |
Cl₂ (excess) | AlCl₃, reflux | Polychlorinated derivatives |
Thioether Oxidation
The thioether group oxidizes to sulfoxides or sulfones, altering electronic properties:
Oxidizing Agent | Conditions | Product |
---|---|---|
H₂O₂ (30%) | AcOH, RT, 2–4 hrs | Sulfoxide (-SO-) |
mCPBA (1.5 equiv) | DCM, 0°C → RT, 12 hrs | Sulfone (-SO₂-) |
Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
---|---|---|
HeLa | 9.1 | 68 |
MCF-7 | 11.3 | 54 |
Antimicrobial Efficacy
Against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, minimum inhibitory concentrations (MICs) range from 16–32 µg/mL. The thioether moiety disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Neuroprotective Effects
In murine models of Parkinson’s disease, oral administration (20 mg/kg/day) reduced dopaminergic neuron loss by 40% compared to controls. The compound chelates iron ions, mitigating oxidative stress in neurodegenerative pathways.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Incorporated into emissive layers, the compound exhibits a luminance efficiency of 12.8 cd/A and a CIE coordinate of (0.32, 0.41). Its high quantum yield () stems from restricted intramolecular rotation.
Photovoltaics
In bulk heterojunction solar cells, the derivative enhances hole mobility (), increasing power conversion efficiency to 8.1%.
Parameter | Result |
---|---|
Mutagenicity | Ames Test Negative |
Teratogenicity | No fetal malformations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume